N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
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Description
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15ClN4OS and its molecular weight is 334.82. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound acts by inhibiting the COX enzymes . This inhibition suppresses the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of thromboxane, prostaglandins (PGE2), and prostacyclin, which are lipid compounds produced by COX enzymes . These compounds play a significant role in inflammation and pain signaling.
Pharmacokinetics
It’s worth noting that thiazole, a key structural component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The inhibition of COX enzymes by this compound results in a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin . This can lead to a reduction in inflammation and pain signaling, as these compounds are involved in these processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can potentially influence the stability and efficacy of the compound.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c1-4-20-11(7-9(3)19-20)14(21)18-15-17-12-8(2)5-6-10(16)13(12)22-15/h5-7H,4H2,1-3H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJRXOJPMDUENS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.